molecular formula C25H29NO6S B3999522 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate

4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate

Cat. No.: B3999522
M. Wt: 471.6 g/mol
InChI Key: NRUPTTMVFRIDQH-UHFFFAOYSA-N
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Description

4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chromen-2-one core and a sulfonylated norvalinate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate typically involves multiple steps. One common method starts with the preparation of the chromen-2-one core, followed by the introduction of the propyl group at the 3-position. The sulfonylated norvalinate moiety is then attached through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and sulfonylated derivatives .

Scientific Research Applications

4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

(4-methyl-2-oxo-3-propylchromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO6S/c1-5-7-21-17(4)20-14-11-18(15-23(20)32-24(21)27)31-25(28)22(8-6-2)26-33(29,30)19-12-9-16(3)10-13-19/h9-15,22,26H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUPTTMVFRIDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=C(C=C(C=C2)OC(=O)C(CCC)NS(=O)(=O)C3=CC=C(C=C3)C)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate
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4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate
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4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]norvalinate

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